molecular formula C22H16N2O2 B10887715 6-{[4-(5-Phenyl-1,3-oxazol-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 61125-38-0

6-{[4-(5-Phenyl-1,3-oxazol-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B10887715
CAS No.: 61125-38-0
M. Wt: 340.4 g/mol
InChI Key: ZNWDFQWYLRNDNJ-UHFFFAOYSA-N
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Description

The compound 6-{[4-(5-Phenyl-1,3-oxazol-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one features a cyclohexa-2,4-dien-1-one core conjugated with a methylidene-anilino group substituted by a 5-phenyl-1,3-oxazole moiety.

Properties

CAS No.

61125-38-0

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-[[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C22H16N2O2/c25-20-9-5-4-8-18(20)14-23-19-12-10-17(11-13-19)22-24-15-21(26-22)16-6-2-1-3-7-16/h1-15,25H

InChI Key

ZNWDFQWYLRNDNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)N=CC4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(5-Phenyl-1,3-oxazol-2-yl)phenyl]imino}methyl)phenol typically involves the condensation of 4-(5-phenyl-1,3-oxazol-2-yl)aniline with salicylaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-({[4-(5-Phenyl-1,3-oxazol-2-yl)phenyl]imino}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({[4-(5-Phenyl-1,3-oxazol-2-yl)phenyl]imino}methyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[4-(5-Phenyl-1,3-oxazol-2-yl)phenyl]imino}methyl)phenol involves its interaction with various molecular targets. The oxazole ring and phenol group can interact with enzymes and receptors, leading to modulation of biological pathways. For example, its antioxidant activity may involve scavenging of free radicals and inhibition of oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of methylidene-cyclohexadienone derivatives with varying substituents. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one -NO₂, -OH, -CH₃ (ortho to -OH) C₁₄H₁₂N₂O₄ 272.26 Planar aromatic rings; intramolecular N–H⋯O and O–H⋯O hydrogen bonds; monoclinic (P2₁/c)
(Z)-3-Benzyloxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one -OCH₂C₆H₅, -OH C₂₁H₁₉NO₃ 333.37 Non-planar dihedral angles (69.6°); 3D supramolecular packing via O–H⋯O and C–H⋯π bonds
4-(6-Amino-3H-1,3-benzothiazol-2-ylidene)cyclohexa-2,5-dien-1-one Benzothiazole ring C₁₃H₁₀N₂OS 258.30 Extended π-conjugation; potential redox activity due to sulfur heteroatoms
6-[[4-(Piperidin-1-ylsulfonyl)anilino]methylidene]cyclohexa-2,4-dien-1-one -SO₂-piperidine C₁₈H₂₀N₂O₃S 344.43 Bulky sulfonamide group; altered solubility and steric interactions

Crystallographic Comparison

  • Crystal System and Packing: The nitro derivative (C₁₄H₁₂N₂O₄) crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 6.5499 Å, b = 7.6232 Å, c = 25.6211 Å, and β = 96.216°. Its planar structure facilitates intermolecular O–H⋯O hydrogen bonds, forming centrosymmetric dimers . The benzyloxy analog (C₂₁H₁₉NO₃) adopts a similar monoclinic system (P2₁/c) but exhibits a larger unit cell (V = 1746.1 ų) due to the bulky benzyloxy group. Non-covalent interactions (C–H⋯O, C–H⋯π) dominate its 3D architecture .
  • Hydrogen Bonding: Compound Intramolecular Bonds Intermolecular Bonds 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one N–H⋯O (2.06 Å, 146°) O–H⋯O (1.85 Å, 171°) (Z)-3-Benzyloxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one N–H⋯O (2.11 Å, 149°) O–H⋯O (1.89 Å, 168°), C–H⋯π (3.42 Å)

Electronic and Functional Properties

  • Heterocyclic Substituents : The oxazole moiety in the target compound may improve π-π stacking compared to benzothiazole analogs (e.g., C₁₃H₁₀N₂OS), where sulfur atoms introduce lone-pair interactions .
  • Biological Activity: Thiosemicarbazone analogs (e.g., Gulea et al., 2009) exhibit antimicrobial activity, suggesting that the oxazole-anilino group in the target compound could be tuned for similar applications .

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